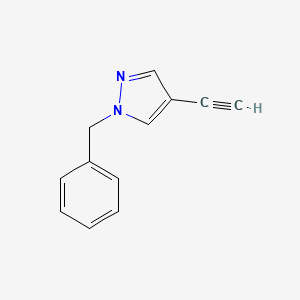

1-benzyl-4-ethynyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-benzyl-4-ethynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h1,3-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTUXOAYMPIOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-benzyl-4-ethynyl-1H-pyrazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-benzyl-4-ethynyl-1H-pyrazole

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a critical component in drug design.[2] Within this class, N-benzylated pyrazoles have garnered significant attention, particularly as potent kinase inhibitors. For instance, derivatives of the 1-benzyl-1H-pyrazole core have been successfully developed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and a therapeutic target for inflammatory diseases like pancreatitis.[3]

The strategic introduction of a terminal alkyne—an ethynyl group—at the C4 position transforms the 1-benzyl-1H-pyrazole scaffold from a mere pharmacophore into a highly versatile chemical biology tool and synthetic building block. The ethynyl group serves as a powerful and reactive handle for a suite of modern, high-efficiency chemical transformations.

This technical guide provides an in-depth analysis of 1-benzyl-4-ethynyl-1H-pyrazole, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail robust synthetic protocols, investigate its key chemical reactions with a focus on field-proven applications, and discuss its strategic importance in the landscape of drug discovery.

Physicochemical Properties

The foundational chemical and physical properties of 1-benzyl-4-ethynyl-1H-pyrazole are summarized below. These values are critical for designing experimental conditions, including solvent selection, purification strategies, and analytical characterization.

| Property | Value | Rationale / Comments |

| Chemical Structure |  | The structure features a planar 5-membered pyrazole ring, an N1-substituted benzyl group, and a C4-substituted terminal alkyne. |

| Molecular Formula | C₁₂H₁₀N₂ | Derived from the elemental composition. |

| Molecular Weight | 182.22 g/mol | Calculated based on the molecular formula. Essential for stoichiometric calculations in synthesis. |

| Appearance | Expected to be a white to off-white solid. | Based on the physical state of its common precursor, 1-benzyl-4-iodo-1H-pyrazole, which is a solid with a melting point of 62-66 °C.[4] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone, DMF). | The combination of aromatic rings and the pyrazole core confers good solubility in a range of organic media. Expected to be poorly soluble in water. |

| CAS Number | Not definitively assigned. | As a specialized building block, it may not have a unique CAS registry number. Its precursor, 1-benzyl-4-iodo-1H-pyrazole, is CAS 50877-42-4.[4] |

Spectroscopic Characterization Profile (Predicted)

Direct experimental data is not broadly published; however, based on the structure, the following spectroscopic signatures are anticipated and would be used to confirm its identity and purity after synthesis.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.5-7.6 ppm (s, 1H): Proton on C5 of the pyrazole ring.

-

δ ~7.3-7.4 ppm (m, 5H): Protons of the phenyl ring from the benzyl group.

-

δ ~7.2 ppm (s, 1H): Proton on C3 of the pyrazole ring.

-

δ ~5.3 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ ~3.1 ppm (s, 1H): Acetylenic proton (-C≡C-H).

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~135-140 ppm: Quaternary carbon of the phenyl ring and C5 of the pyrazole.

-

δ ~127-129 ppm: CH carbons of the phenyl ring.

-

δ ~80-85 ppm: Quaternary alkyne carbon (-C ≡CH).

-

δ ~70-75 ppm: Terminal alkyne carbon (-C≡C H).

-

δ ~55 ppm: Methylene carbon (-CH₂-).

-

δ ~95-100 ppm: C4 of the pyrazole ring.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3300 cm⁻¹: Sharp, characteristic C-H stretch of the terminal alkyne.

-

~2100 cm⁻¹: Weak but sharp C≡C stretch.

-

~3100-3000 cm⁻¹: Aromatic C-H stretches.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretches.

-

Synthesis of 1-benzyl-4-ethynyl-1H-pyrazole

The most reliable and industrially scalable approach to synthesizing this compound is via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is a cornerstone of modern organic synthesis.[5] The logical precursor for this transformation is the commercially available 1-benzyl-4-iodo-1H-pyrazole .[4][6]

The synthesis is best performed in two stages: coupling with a silyl-protected alkyne to prevent self-coupling, followed by a straightforward deprotection step.

Caption: Synthetic workflow for 1-benzyl-4-ethynyl-1H-pyrazole.

Detailed Experimental Protocol

Expertise in Action: This two-step protocol is superior to a direct coupling with acetylene gas, which is hazardous and difficult to handle. Using trimethylsilylacetylene (TMSA) provides a liquid, stable source of the ethynyl group. The subsequent deprotection under mild basic conditions with potassium carbonate is highly selective and clean, often requiring minimal purification.

Step 1: Synthesis of 1-benzyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

-

Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-benzyl-4-iodo-1H-pyrazole (1.0 eq, CAS 50877-42-4).[4]

-

Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).

-

Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the solids. To this mixture, add triethylamine (Et₃N, 3.0 eq), which acts as both a base and a scavenger for the HI byproduct.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the TMS-protected product as a solid or oil.

Step 2: Synthesis of 1-benzyl-4-ethynyl-1H-pyrazole (Final Product)

-

Setup: Dissolve the purified product from Step 1 in methanol.

-

Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction: Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

-

Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Final Product: Concentrate the filtrate to yield the final product, 1-benzyl-4-ethynyl-1H-pyrazole, which can be further purified by recrystallization if necessary.

Chemical Reactivity: A Gateway to Molecular Diversity

The terminal alkyne is the epicenter of this molecule's reactivity, making it a prime substrate for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7]

Trustworthiness of the Method: The CuAAC reaction is renowned for its reliability, high yields, stereospecificity, and tolerance of a vast array of functional groups. It proceeds under mild, often aqueous, conditions.[7] The resulting 1,2,3-triazole ring is exceptionally stable, acting as a robust and biologically inert linker. This makes the reaction an invaluable tool in drug discovery for rapidly generating libraries of compounds and for bioconjugation applications.[8][9]

Caption: The CuAAC 'Click' Reaction with 1-benzyl-4-ethynyl-1H-pyrazole.

Detailed Protocol for a Typical CuAAC Reaction

Expertise in Action: The use of copper(II) sulfate with a reducing agent like sodium ascorbate is a standard and convenient method to generate the active Cu(I) catalyst in situ. This avoids handling potentially unstable Cu(I) salts. A t-BuOH/H₂O solvent system is excellent for accommodating both nonpolar organic substrates and the polar catalyst salts.

-

Setup: In a vial, dissolve 1-benzyl-4-ethynyl-1H-pyrazole (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and sodium ascorbate (0.1 eq).

-

Reaction Initiation: Add the copper sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution. A color change is often observed.

-

Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. If the product precipitates, it can be collected by filtration.

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The resulting triazole product is often pure enough for subsequent use, but can be purified by silica gel chromatography or recrystallization if needed.

Applications in Drug Discovery and Chemical Biology

The true value of 1-benzyl-4-ethynyl-1H-pyrazole lies in the synergy between its biologically relevant core and its synthetically versatile handle.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-苄基-4-碘-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. boronmolecular.com [boronmolecular.com]

- 7. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 9. beilstein-archives.org [beilstein-archives.org]

An In-Depth Technical Guide to the NMR Spectral Data of 1-benzyl-4-ethynyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-benzyl-4-ethynyl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not only the spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling constants, ensuring a thorough understanding for researchers in the field.

Molecular Structure and Key NMR-Active Nuclei

The structural integrity of any NMR analysis is predicated on a clear understanding of the molecule's framework. 1-benzyl-4-ethynyl-1H-pyrazole comprises a pyrazole ring substituted at the N1 position with a benzyl group and at the C4 position with an ethynyl group. The key NMR-active nuclei for our analysis are ¹H and ¹³C.

Molecular Structure of 1-benzyl-4-ethynyl-1H-pyrazole

Caption: Molecular structure of 1-benzyl-4-ethynyl-1H-pyrazole.

Synthesis of 1-benzyl-4-ethynyl-1H-pyrazole

A plausible synthetic route to 1-benzyl-4-ethynyl-1H-pyrazole involves a multi-step process, beginning with the protection of the pyrazole NH-fragment, followed by iodination and subsequent Sonogashira coupling with a protected acetylene, and finally deprotection.

Experimental Protocol:

A common method for the synthesis of similar pyrazole derivatives involves the following conceptual steps[1][2][3]:

-

N-Benzylation of Pyrazole: Pyrazole is reacted with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

-

Iodination of 1-benzyl-1H-pyrazole: The resulting 1-benzyl-1H-pyrazole is then regioselectively iodinated at the 4-position using an iodinating agent like N-iodosuccinimide (NIS) in a solvent such as acetonitrile. The product, 1-benzyl-4-iodo-1H-pyrazole, is a known compound.

-

Sonogashira Coupling: The 1-benzyl-4-iodo-1H-pyrazole is then subjected to a Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

-

Deprotection: The resulting silyl-protected alkyne is then deprotected using a reagent like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol to yield the final product, 1-benzyl-4-ethynyl-1H-pyrazole.

Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 1-benzyl-4-ethynyl-1H-pyrazole.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-benzyl-4-ethynyl-1H-pyrazole is predicted to exhibit distinct signals corresponding to the protons of the pyrazole ring, the benzyl group, and the terminal alkyne. The expected chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (pyrazole) | ~7.5 - 7.8 | Singlet (s) | - | 1H |

| H-5 (pyrazole) | ~7.8 - 8.1 | Singlet (s) | - | 1H |

| Benzyl CH₂ | ~5.3 - 5.5 | Singlet (s) | - | 2H |

| Phenyl H (ortho, meta, para) | ~7.2 - 7.4 | Multiplet (m) | - | 5H |

| Ethynyl H | ~3.0 - 3.2 | Singlet (s) | - | 1H |

Note: Predicted values are based on analysis of structurally similar compounds and general NMR principles. The solvent is assumed to be CDCl₃.

Rationale for Chemical Shift Assignments:

-

Pyrazole Protons (H-3 and H-5): In N-substituted pyrazoles, the protons at positions 3 and 5 typically appear as singlets in the aromatic region.[4][5][6] The electron-withdrawing nature of the adjacent nitrogen atoms deshields these protons, causing them to resonate at a relatively downfield position. The H-5 proton is often slightly more downfield than the H-3 proton due to its proximity to the N-benzyl group.

-

Benzyl CH₂ Protons: The methylene protons of the benzyl group are adjacent to the pyrazole ring's nitrogen atom, which deshields them, leading to a chemical shift around 5.3-5.5 ppm.[7] This is a characteristic singlet for the benzylic protons.

-

Phenyl Protons: The five protons of the phenyl ring of the benzyl group will appear as a multiplet in the aromatic region, typically between 7.2 and 7.4 ppm, which is a standard range for monosubstituted benzene rings.[8]

-

Ethynyl Proton: The terminal acetylenic proton is shielded by the magnetic anisotropy of the triple bond, causing it to resonate at a significantly upfield position compared to other vinylic or aromatic protons, generally in the range of 3.0-3.2 ppm.[9][10][11]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~138 - 142 |

| C-4 (pyrazole) | ~105 - 110 |

| C-5 (pyrazole) | ~128 - 132 |

| Benzyl CH₂ | ~54 - 58 |

| Phenyl C (ipso) | ~135 - 138 |

| Phenyl C (ortho, meta, para) | ~127 - 129 |

| Ethynyl C (C-4 attached) | ~80 - 85 |

| Ethynyl C (terminal) | ~75 - 80 |

Note: Predicted values are based on analysis of structurally similar compounds and general NMR principles. The solvent is assumed to be CDCl₃.

Rationale for Chemical Shift Assignments:

-

Pyrazole Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are characteristic of five-membered aromatic heterocycles.[4][12] C-3 and C-5 are deshielded by the adjacent nitrogen atoms and appear further downfield compared to C-4. The C-4 carbon, being attached to the ethynyl group, will have its chemical shift influenced by this substituent.

-

Benzyl CH₂ Carbon: The benzylic carbon atom resonates in the aliphatic region, typically around 54-58 ppm.

-

Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the one attached to the methylene group) being slightly downfield.

-

Ethynyl Carbons: The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 75-85 ppm. The carbon directly attached to the pyrazole ring is expected to be slightly more downfield than the terminal carbon.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for 1-benzyl-4-ethynyl-1H-pyrazole, the following general protocol should be followed.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR Data Acquisition and Analysis Workflow

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion and Future Perspectives

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for 1-benzyl-4-ethynyl-1H-pyrazole. The provided chemical shifts and structural assignments are based on established principles of NMR spectroscopy and data from analogous compounds. Experimental verification of these predictions is a crucial next step for any researcher working with this molecule. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would provide definitive confirmation of the assignments and offer deeper insights into the molecular structure and connectivity. The availability of a comprehensive and well-understood NMR dataset is fundamental for the quality control, reaction monitoring, and structural elucidation essential for the advancement of drug discovery and materials science projects involving this and related pyrazole derivatives.

References

- Lin, Y.-I., & Lang, S. A. (1980). Regioselective syntheses of 1- and 2-substituted imidazo[4,5-b]pyridines and their 3-oxides. Journal of Organic Chemistry, 45(24), 4857–4860.

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

- Elguero, J., & Claramunt, R. M. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 15(12), 8576–8607.

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Retrieved from [Link]

-

RSC Publishing. (2001). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Table 4 from Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

RSIS International. (n.d.). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. Retrieved from [Link]

-

ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (n.d.). Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. rsisinternational.org [rsisinternational.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Benzyl ether(103-50-4) 1H NMR [m.chemicalbook.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. jocpr.com [jocpr.com]

A Deep Dive into GSK1016790A: A Potent and Selective TRPV4 Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK1016790A (CAS Number: 905751-62-4), a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document synthesizes key findings from peer-reviewed literature, presenting quantitative data, detailed experimental methodologies, and visualizations of complex signaling pathways to support researchers in utilizing this powerful pharmacological tool.

Introduction: The Significance of GSK1016790A in TRPV4 Research

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective, calcium-permeable cation channel involved in a multitude of physiological processes.[1][2][3] It acts as a polymodal sensor, responding to a wide array of stimuli including osmotic pressure, moderate heat, mechanical stress, and endogenous ligands.[1][3] Given its ubiquitous expression in tissues such as the kidneys, lungs, vascular endothelium, and nervous system, TRPV4 has emerged as a critical player in diverse functions ranging from osmoregulation to mechanosensation and inflammatory responses.[1][3][4]

The study of TRPV4 has been significantly advanced by the discovery of GSK1016790A.[1][5] This small molecule has been identified as a highly potent and selective activator of TRPV4, far surpassing earlier agonists like 4α-phorbol 12,13-didecanoate (4α-PDD) in both specificity and potency.[1][5] This makes GSK1016790A an invaluable tool for elucidating the precise roles of TRPV4 in health and disease, and for exploring its potential as a therapeutic target.[2][5][6]

Core Mechanism of Action: Direct Channel Gating and Calcium Influx

GSK1016790A functions as a direct agonist of the TRPV4 channel.[6] Its binding to the channel induces a conformational change, leading to the opening of the ion pore. This allows for the influx of cations, with a notable permeability to calcium (Ca²⁺).[6][7] The resultant rapid increase in intracellular calcium concentration ([Ca²⁺]i) is the foundational event that triggers a cascade of downstream signaling pathways.[6][8] The specificity of GSK1016790A for TRPV4 has been robustly demonstrated in studies where cells lacking TRPV4 expression show no response to the compound, and its effects are blocked by TRPV4 antagonists.[1][6]

Upon activation by GSK1016790A, the TRPV4 channel exhibits a characteristic electrophysiological profile. Whole-cell patch-clamp recordings in cells expressing TRPV4 show that application of GSK1016790A evokes both inward and outward currents with a characteristic outward rectification at positive voltages.[1] Interestingly, the channel undergoes a rapid, partial desensitization in the continued presence of the agonist.[1][9] This desensitization appears to be a complex process, partially attributed to channel endocytosis from the plasma membrane, and is notably independent of calcium influx.[1][9]

Quantitative Potency of GSK1016790A

GSK1016790A is distinguished by its high potency, with EC₅₀ values typically in the low nanomolar range. This makes it a highly effective tool for activating TRPV4 channels both in vitro and in vivo. The precise potency can vary depending on the cell type and species from which the TRPV4 channel is expressed.

| Parameter | Cell Type | Species | Value |

| EC₅₀ for Ca²⁺ Influx | HEK cells expressing TRPV4 | Human | 2.1 nM[7] |

| HEK cells expressing TRPV4 | Mouse | 18 nM[7] | |

| HeLa cells expressing TRPV4 | Human | 3.3 nM[6] | |

| Choroid plexus epithelial cells | Not Specified | 34 nM[6] |

Downstream Signaling Pathways and Cellular Responses

The initial influx of calcium through the activated TRPV4 channel initiates a diverse array of downstream signaling events. The specific pathways engaged are context-dependent, varying with cell type and physiological conditions.

Regulation of Vascular Tone

In endothelial cells, GSK1016790A-mediated TRPV4 activation is a key event in vasodilation.[6][10] The influx of Ca²⁺ leads to the activation of downstream kinases, including Akt and AMP-activated protein kinase (AMPK).[6] These kinases subsequently phosphorylate and activate endothelial nitric oxide synthase (eNOS), which in turn produces nitric oxide (NO).[6] NO then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.[6][10]

GSK1016790A-induced eNOS activation pathway in endothelial cells.

Channel Trafficking and Desensitization

Prolonged exposure to GSK1016790A leads to a dynamic regulation of TRPV4 channel expression at the plasma membrane.[1][5] The initial activation and Ca²⁺ influx trigger a signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[5][11] This pathway ultimately leads to the endocytosis of TRPV4 channels, which are then trafficked to recycling endosomes.[5][11] This internalization process contributes to the observed desensitization of the cellular response to sustained agonist stimulation.[1][5]

Simplified workflows for key experimental protocols.

In Vivo Studies

GSK1016790A has also been utilized in animal models to investigate the systemic effects of TRPV4 activation. For instance, intravenous administration in rodents has been shown to cause dose-dependent changes in blood pressure, demonstrating the role of TRPV4 in cardiovascular regulation. [12]Such studies require careful dose-response characterization and appropriate vehicle controls.

Conclusion and Future Directions

GSK1016790A has proven to be an indispensable pharmacological tool for dissecting the multifaceted roles of the TRPV4 channel. [2][5][6]Its high potency and selectivity have enabled researchers to link TRPV4 activation to a wide range of cellular responses, from vasodilation to ion channel trafficking. [5][6]The experimental frameworks outlined in this guide provide a solid foundation for further investigations into TRPV4 signaling in both physiological and pathological contexts.

Future research will likely focus on leveraging the understanding gained from using GSK1016790A to develop novel therapeutic strategies. Given the involvement of TRPV4 in conditions such as pain, inflammation, and cardiovascular diseases, the targeted modulation of this channel holds significant promise. A thorough understanding of the mechanistic actions of compounds like GSK1016790A is the critical first step in the journey toward translating basic research into clinical applications.

References

-

Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. [Link]

-

Gendron, F. P., Boudreault, E., R-Bordeleau, P., & Blais, D. (2021). Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. American Journal of Physiology-Heart and Circulatory Physiology, 320(5), H1838–H1852. [Link]

- BenchChem. (2025). The Agonist GSK1016790A: A Deep Dive into its Mechanism of Action on TRPV4 Channels. BenchChem Technical Support.

-

Baratchi, S., Zaldivia, M. T., Wallert, M., McIntyre, P., & Mitchell, A. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

-

D'Antoni, M. L., Hyman, A. L., & Kadowitz, P. J. (2014). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 307(4), H566–H575. [Link]

-

Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 6(2), e16713. [Link]

-

Baratchi, S., Zaldivia, M. T., Wallert, M., McIntyre, P., & Mitchell, A. (2019). The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. ResearchGate. [Link]

-

Baratchi, S., Zaldivia, M. T., Wallert, M., McIntyre, P., & Mitchell, A. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10. [Link]

-

Nilius, B., & Flockerzi, V. (Eds.). (2014). TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Springer. [Link]

-

Speer, C. M., Singh, R., Cui, J., Johnson, C. M., & O'Donnell, M. E. (2021). Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. American Journal of Physiology-Cell Physiology, 321(4), C695–C711. [Link]

-

Monash University. (2026). TRPV4 promotes the cGAS-STING signalling pathway in macrophages. [Link]

-

Mick, E., & Tsvilovskyy, V. (2020). TRPV4—A Missing Link Between Mechanosensation and Immunity. Frontiers in Immunology, 11. [Link]

Sources

- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 2. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | TRPV4—A Missing Link Between Mechanosensation and Immunity [frontiersin.org]

- 5. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 1-Benzyl-4-ethynyl-1H-pyrazole for Advanced Bioconjugation

Introduction: The Need for Precision in Bioconjugation

Bioconjugation, the science of covalently linking molecules to biomolecules such as proteins, peptides, or nucleic acids, is a cornerstone of modern biomedical research and therapeutic development.[1][2] From antibody-drug conjugates (ADCs) to advanced imaging agents, the ability to create stable, well-defined bioconjugates is paramount. The advent of "click chemistry" revolutionized this field by providing a set of reactions that are rapid, selective, and high-yielding under aqueous conditions.[2][3]

At the forefront of this chemical revolution is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins an azide and a terminal alkyne to form a highly stable 1,2,3-triazole linkage.[2][4][5] The choice of the alkyne-containing reagent is critical for the success of the CuAAC reaction. This guide focuses on a particularly effective reagent, 1-benzyl-4-ethynyl-1H-pyrazole , detailing its unique properties and providing robust protocols for its application in bioconjugation workflows.

Reagent Profile: 1-Benzyl-4-ethynyl-1H-pyrazole

The structure of 1-benzyl-4-ethynyl-1H-pyrazole is key to its utility in bioconjugation.

-

Terminal Alkyne: The ethynyl group (-C≡CH) is the reactive handle for the CuAAC reaction. Its terminal position is essential for efficient copper-catalyzed click chemistry.[5]

-

Pyrazole Core: The pyrazole ring is a stable aromatic heterocycle. Pyrazole derivatives are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry.[6][7] Its inclusion in the linker can impart favorable properties to the final conjugate.

-

Benzyl Group: The N-benzyl group provides a degree of hydrophobicity and steric bulk, which can influence the reagent's solubility and interaction with the target biomolecule.

Causality Behind its Efficacy: The pyrazole nucleus, being a stable heterocyclic system, provides a rigid and predictable spacer between the biomolecule and the conjugated partner. This rigidity can be advantageous in applications where precise distancing is required, such as in FRET-based assays or in the design of linkers for ADCs.

Mechanism of Action: The CuAAC Reaction

The CuAAC reaction is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates.[5][8] This catalytic cycle is what makes the reaction so efficient and specific, with rate accelerations of up to 10⁸ compared to the uncatalyzed reaction.[9]

Key Steps:

-

Copper(I) Acetylide Formation: The active Cu(I) catalyst coordinates with the terminal alkyne of 1-benzyl-4-ethynyl-1H-pyrazole, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide complex.[8]

-

Azide Coordination: The azide-modified biomolecule then coordinates to the copper center.

-

Cycloaddition: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.

-

Rearomatization & Product Release: The intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[8]

Sources

- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wmocollege.ac.in [wmocollege.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Click Chemistry [organic-chemistry.org]

using 1-benzyl-4-ethynyl-1H-pyrazole for protein labeling

Application Note & Protocol

Harnessing 1-benzyl-4-ethynyl-1H-pyrazole for Advanced Protein Labeling via Bioorthogonal Click Chemistry

Introduction: The Imperative for Precision in Proteomics

In the post-genomic era, understanding protein function—its localization, interactions, and dynamic activity—is paramount. Activity-Based Protein Profiling (ABPP) and other chemical proteomics techniques have emerged as indispensable tools for interrogating the functional state of enzymes and other proteins directly within complex biological systems.[1][2] These methods rely on chemical probes that can covalently label active proteins, providing a snapshot of the functional proteome.[3]

A cornerstone of modern chemical biology is the concept of bioorthogonal chemistry: reactions that can occur in living systems without interfering with native biochemical processes.[4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, exemplifies this principle by rapidly and specifically forming a stable triazole linkage between an azide and a terminal alkyne.[5][6] This reaction's high efficiency and specificity under physiological conditions have made it a workhorse for bioconjugation.

This document introduces 1-benzyl-4-ethynyl-1H-pyrazole , a novel chemical probe designed for bioorthogonal protein labeling. This probe uniquely combines two key features:

-

An ethynyl (alkyne) group , which serves as a versatile chemical handle for engaging in CuAAC reactions.

-

A 1-benzyl-1H-pyrazole core , a heterocyclic scaffold known for its metabolic stability and favorable biological properties, including good membrane permeability and biocompatibility.[7][8]

This application note provides a comprehensive guide to using 1-benzyl-4-ethynyl-1H-pyrazole as part of a two-step labeling strategy. First, target proteins are metabolically tagged with an azide-bearing amino acid. Second, the pyrazole probe, conjugated to a reporter molecule, is "clicked" onto the azide-modified proteins for downstream detection and analysis.

Principle of the Method: The CuAAC Reaction

The methodology is centered on the CuAAC reaction, which ligates the alkyne handle of the pyrazole probe to an azide-modified protein. This process is highly selective and forms a mechanically robust 1,4-disubstituted triazole ring.[6] The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) source (e.g., CuSO₄) by a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and enhance reaction efficiency.[5]

Caption: CuAAC reaction mechanism for protein labeling.

Experimental Workflow Overview

The successful application of 1-benzyl-4-ethynyl-1H-pyrazole for protein labeling involves a multi-step workflow. This process is designed to first introduce the azide handle into the proteome of interest, followed by the specific and covalent attachment of the pyrazole probe.

Caption: Overall experimental workflow for protein labeling.

Detailed Protocols

Disclaimer: These protocols provide a general framework. Optimization may be required based on the specific cell line, protein of interest, and experimental goals.

Protocol 1: Metabolic Labeling with L-Azidohomoalanine (AHA)

Rationale: AHA is an analog of methionine that contains an azide group. During active protein synthesis, it is incorporated into nascent polypeptide chains in place of methionine, thereby introducing a bioorthogonal azide handle into the proteome.

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa) in culture

-

Complete growth medium (e.g., DMEM)

-

Methionine-free DMEM

-

L-Azidohomoalanine (AHA)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Starvation (Optional but Recommended):

-

Aspirate the complete growth medium.

-

Wash the cells once with warm PBS.

-

Add methionine-free DMEM supplemented with 10% dFBS and incubate for 45-60 minutes to deplete intracellular methionine pools.

-

-

AHA Labeling:

-

Prepare a labeling medium consisting of methionine-free DMEM, 10% dFBS, and the desired final concentration of AHA (typically 25-100 µM).

-

Remove the starvation medium and add the AHA labeling medium to the cells.

-

Incubate for the desired labeling period (4-18 hours), depending on the protein turnover rate and experimental design.

-

-

Cell Harvest:

-

Aspirate the labeling medium.

-

Wash the cells twice with cold PBS.

-

Proceed immediately to cell lysis (Protocol 2) or store the cell pellet at -80°C.

-

Protocol 2: Cell Lysis and Protein Harvest

Rationale: Efficient cell lysis is critical to solubilize proteins while preserving their integrity for the subsequent click reaction. RIPA buffer is a common choice due to its strong denaturing capabilities.

Materials:

-

AHA-labeled cell pellet

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease Inhibitor Cocktail (e.g., cOmplete™, Mini)

-

BCA Protein Assay Kit

Procedure:

-

Prepare Lysis Buffer: Immediately before use, supplement the RIPA buffer with a protease inhibitor cocktail according to the manufacturer's instructions.

-

Cell Lysis:

-

Resuspend the cell pellet in the cold lysis buffer (e.g., 200 µL for a 10 cm dish).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

-

Clarify Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (clarified proteome) to a new pre-chilled microcentrifuge tube.

-

-

Quantify Protein:

-

Determine the total protein concentration of the lysate using a BCA assay.

-

Normalize the protein concentration of all samples to a standard value (e.g., 1-2 mg/mL) using lysis buffer.

-

Protocol 3: CuAAC "Click" Reaction

Rationale: This is the core step where the alkyne-pyrazole probe is covalently attached to the azide-labeled proteins. The sequential addition of reagents is crucial to ensure efficient catalysis.

Materials:

-

Normalized protein lysate (from Protocol 2)

-

1-benzyl-4-ethynyl-1H-pyrazole conjugated to a reporter (e.g., Biotin or a Fluorophore), 10 mM stock in DMSO.

-

Tris(benzyltriazolylmethyl)amine (TBTA), 10 mM stock in DMSO.

-

Copper(II) Sulfate (CuSO₄), 50 mM stock in water.

-

Sodium Ascorbate, 100 mM stock in water (must be prepared fresh).

| Reagent | Stock Conc. | Final Conc. | Volume for 50 µL Reaction | Purpose |

| Protein Lysate | 1 mg/mL | 0.8 mg/mL | 40 µL | Source of azide-labeled protein |

| Pyrazole-Alkyne Probe | 10 mM | 100 µM | 0.5 µL | Alkyne-containing probe |

| TBTA | 10 mM | 100 µM | 0.5 µL | Cu(I) stabilizing ligand |

| CuSO₄ | 50 mM | 1 mM | 1 µL | Copper catalyst source |

| Sodium Ascorbate | 100 mM | 2 mM | 1 µL | Reducing agent for Cu(I) generation |

| Lysis Buffer | - | - | 7 µL | To reach final volume |

| Total Volume | 50 µL |

Procedure:

-

Reaction Setup: In a microcentrifuge tube, add the required volume of protein lysate (e.g., 40 µL for a 50 µL reaction).

-

Sequential Reagent Addition: Add the reagents in the following order, vortexing gently after each addition: a. Pyrazole-Alkyne Probe (to a final concentration of 100 µM). b. TBTA (to a final concentration of 100 µM). c. Copper(II) Sulfate (to a final concentration of 1 mM). d. Sodium Ascorbate (to a final concentration of 2 mM). Scientist's Note: Adding the ascorbate last initiates the reaction by reducing Cu(II) to the active Cu(I) form.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Reaction Quenching (Optional): The reaction can be stopped by adding 10 mM EDTA. For downstream applications like SDS-PAGE, quenching is often unnecessary as the sample is immediately mixed with loading buffer.

Protocol 4: Downstream Analysis

The analysis method depends on the reporter tag conjugated to the pyrazole probe.

A. If using a Fluorophore Reporter (e.g., FAM, TAMRA):

-

Add 4X Laemmli SDS-PAGE loading buffer to the clicked reaction mixture.

-

Boil the sample at 95°C for 5-10 minutes.

-

Resolve the proteins on an SDS-PAGE gel.

-

Visualize the labeled proteins using an in-gel fluorescence scanner at the appropriate excitation/emission wavelengths.

-

The gel can then be stained with Coomassie Blue to visualize total protein as a loading control.

B. If using a Biotin Reporter:

-

Enrichment: Use streptavidin-coated magnetic beads or agarose resin to capture the biotin-labeled proteins from the reaction mixture. Follow the manufacturer's protocol for binding, washing, and elution.

-

Analysis:

-

The enriched proteins can be run on an SDS-PAGE gel and visualized by silver staining or Western blotting with an anti-biotin antibody.

-

For proteomic identification, the enriched proteins can be subjected to on-bead digestion followed by LC-MS/MS analysis.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No/Weak Signal | Inefficient AHA labeling. | Increase AHA concentration or labeling time. Ensure use of methionine-free medium. |

| Inefficient click reaction. | Prepare fresh sodium ascorbate. Ensure correct order of reagent addition. Increase probe concentration or reaction time. | |

| Low abundance of target protein. | Increase the amount of protein lysate used in the click reaction. | |

| High Background | Non-specific binding of the probe. | Include a "no-click" control (without copper) to assess background. Perform a buffer exchange step after lysis to remove small molecule metabolites. |

| Aggregation of proteins. | Ensure protease inhibitors are used. Perform all lysis steps on ice. |

Conclusion

1-benzyl-4-ethynyl-1H-pyrazole represents a valuable addition to the chemical biology toolbox. Its robust pyrazole core and versatile alkyne handle enable its effective use in CuAAC-mediated protein labeling workflows. The protocols detailed herein provide a solid foundation for researchers aiming to explore protein dynamics, identify enzyme targets, and advance drug discovery efforts through precise, activity-based proteomics.

References

-

Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(30), 4451–4454. [Link]

-

Royal Society of Chemistry. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

-

Rue, N. A., et al. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubMed. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

-

MDPI. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. [Link]

-

National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Medicinal Chemistry. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper acetylides. Therapeutic Drug Monitoring. [Link]

-

National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

-

American Chemical Society. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

-

National Center for Biotechnology Information. (2012). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Molecules. [Link]

-

ResearchGate. (n.d.). Copper-catalyzed azide-alkyne cycloaddition of benzyl azide (1a) and various acetylenes (2a-h) in Cyrene TM. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2012). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Revues Scientifiques Marocaines. (2023). copper catalyzed azide-alkyne cycloaddition reactions involving 1,5-dibenzyl-3- propargyl. Moroccan Journal of Heterocyclic Chemistry. [Link]

-

Chemical Review and Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]

-

MDPI. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]

-

Organic Syntheses. (n.d.). A One-Pot, Three-Component Synthesis of Pyrazoles. Organic Syntheses. [Link]

-

Beilstein Archives. (2018). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]

Sources

- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: Application Notes for 1-benzyl-4-ethynyl-1H-pyrazole in Medicinal Chemistry

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and diverse biological activities.[1][2] This guide focuses on a particularly valuable derivative, 1-benzyl-4-ethynyl-1H-pyrazole , a versatile building block for drug discovery. The presence of a terminal alkyne at the C4 position provides a reactive handle for a variety of coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] The N1-benzyl group offers a site for modulating steric bulk, lipophilicity, and potential interactions with biological targets. These application notes provide a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in the construction of novel molecular architectures for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules.[5][6] Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Notably, several FDA-approved kinase inhibitors feature a pyrazole core, highlighting its importance in targeted cancer therapies.[7][8]

The introduction of an ethynyl group at the 4-position of the pyrazole ring transforms it into a powerful building block for combinatorial chemistry and fragment-based drug design. The terminal alkyne is a highly versatile functional group that can readily undergo a variety of chemical transformations, allowing for the rapid generation of diverse compound libraries.

Synthesis of 1-benzyl-4-ethynyl-1H-pyrazole: A Multi-Step Approach

The synthesis of 1-benzyl-4-ethynyl-1H-pyrazole can be achieved through several reliable synthetic routes. Below, we detail a common and adaptable three-step sequence starting from 4-iodopyrazole. This pathway involves N-benzylation, followed by a Sonogashira coupling with a protected alkyne, and subsequent deprotection.

Diagram: Synthetic Workflow for 1-benzyl-4-ethynyl-1H-pyrazole

Caption: Synthetic pathway to 1-benzyl-4-ethynyl-1H-pyrazole.

Protocol 2.1: Synthesis of 1-benzyl-4-iodo-1H-pyrazole

This protocol describes the N-benzylation of commercially available 4-iodopyrazole. The choice of base and solvent is critical for achieving high regioselectivity and yield.

Materials:

-

4-Iodopyrazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4-iodopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-4-iodo-1H-pyrazole.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate is a mild base suitable for this transformation; however, for less reactive substrates, a stronger base like sodium hydride may be employed.

Protocol 2.2: Sonogashira Coupling with Trimethylsilylacetylene

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] Here, we couple 1-benzyl-4-iodo-1H-pyrazole with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.[10][11]

Materials:

-

1-Benzyl-4-iodo-1H-pyrazole

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or Dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Reaction Setup: To a solution of 1-benzyl-4-iodo-1H-pyrazole (1.0 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Addition of Reagents: Add triethylamine (3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Causality Behind Experimental Choices: The palladium catalyst is essential for the cross-coupling reaction, while the copper(I) co-catalyst facilitates the formation of the copper acetylide intermediate. An amine base is required to neutralize the hydrohalic acid formed during the reaction and to act as a ligand for the copper catalyst. The use of a TMS-protected alkyne prevents self-coupling (Glaser coupling).

Protocol 2.3: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to furnish the terminal alkyne. This can be achieved under mild conditions using a fluoride source or a base.[12][13][14]

Materials:

-

1-Benzyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

Procedure (using K₂CO₃):

-

Reaction Setup: Dissolve 1-benzyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in a mixture of methanol and THF (1:1).

-

Addition of Base: Add potassium carbonate (2.0 eq) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give 1-benzyl-4-ethynyl-1H-pyrazole, which is often pure enough for the next step. If necessary, it can be further purified by column chromatography.

Causality Behind Experimental Choices: Potassium carbonate in methanol is a mild and cost-effective method for TMS deprotection.[14] For sensitive substrates, fluoride-based reagents like TBAF can be used, which are highly selective for silicon-carbon bond cleavage.

Application in Medicinal Chemistry: The Click Reaction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][15] This reaction is a cornerstone of "click chemistry" and is widely used in drug discovery for lead generation and optimization. The triazole ring is a bioisostere for amide bonds and can participate in various non-covalent interactions with biological targets.

Diagram: CuAAC Reaction Workflow

Caption: General workflow for the CuAAC reaction.

Protocol 3.1: General Procedure for CuAAC with an Organic Azide

This protocol provides a general method for the "click" reaction between 1-benzyl-4-ethynyl-1H-pyrazole and a generic organic azide.

Materials:

-

1-Benzyl-4-ethynyl-1H-pyrazole

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (tBuOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

Procedure:

-

Preparation of Reagent Solutions:

-

Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 0.2 M solution of sodium ascorbate in deionized water (prepare fresh).

-

-

Reaction Setup: In a vial, dissolve 1-benzyl-4-ethynyl-1H-pyrazole (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tBuOH and water.

-

Addition of Catalytic System: To the stirring solution, add the sodium ascorbate solution (0.1 eq) followed by the CuSO₄ solution (0.05 eq). A color change is typically observed.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting 1,4-disubstituted triazole can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a copper(II) salt with a reducing agent (sodium ascorbate) in situ generates the active copper(I) catalyst. A mixture of t-butanol and water is a common solvent system that solubilizes both organic and inorganic reagents.

Case Study: Application in Kinase Inhibitor Scaffolding

The 1-benzyl-4-ethynyl-1H-pyrazole building block is particularly well-suited for the synthesis of kinase inhibitors. Many kinase inhibitors bind to the ATP-binding site, and the pyrazole-triazole scaffold can mimic the hinge-binding interactions of the adenine moiety of ATP.

Table 1: Exemplary Bioactive Molecules Derived from Pyrazole-Triazole Scaffolds

| Compound Class | Target | Rationale for Pyrazole-Triazole Scaffold |

| RIP1 Kinase Inhibitors | Receptor-Interacting Protein 1 (RIP1) Kinase | The 1-benzyl-1H-pyrazole core has been identified as a potent scaffold for RIP1 kinase inhibition, with the substituent at the 4-position being crucial for modulating activity and selectivity.[8] |

| General Kinase Inhibitors | Various Kinases (e.g., CDKs, BTK) | The pyrazolo-triazine scaffold, accessible from pyrazole precursors, is a known hinge-binding motif in many kinase inhibitors.[16][17] |

| Antimicrobial Agents | Bacterial Enzymes (e.g., DNA gyrase) | The pyrazole-triazole linkage can be used to connect different pharmacophores, leading to hybrid molecules with enhanced antibacterial activity.[18] |

The synthesis of a library of compounds based on the 1-benzyl-4-ethynyl-1H-pyrazole core allows for systematic structure-activity relationship (SAR) studies. By varying the 'R' group on the azide, researchers can explore different regions of the target's binding pocket to optimize potency and selectivity.[19]

Conclusion

1-benzyl-4-ethynyl-1H-pyrazole is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the synthesis of novel bioactive compounds. Its straightforward synthesis and the efficiency of the CuAAC reaction enable the rapid generation of diverse chemical libraries. The inherent drug-like properties of the pyrazole core, combined with the stability and bioisosteric nature of the triazole linker, make this scaffold particularly attractive for the development of next-generation therapeutics, especially in the field of kinase inhibition. These application notes provide a solid foundation for researchers to utilize this powerful tool in their drug discovery programs.

References

-

Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]

-

Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Organometallics, 41(15), 2036-2048. [Link]

-

Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved January 24, 2026, from [Link]

-

Gomes, P. A. C., & Pinto, M. M. M. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5928. [Link]

-

NROChemistry. (2025). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Retrieved January 24, 2026, from [Link]

-

Li, Y., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3567. [Link]

-

Synthesis of Novel 1,3,4-Trisubstituted Pyrazole Derivatives and Their Evaluation as Antitumor and Antiangiogenic Agents. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 157. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). International Journal of Molecular Sciences, 23(21), 13454. [Link]

-

N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. (2014). ACS Medicinal Chemistry Letters, 5(10), 1109–1114. [Link]

-

NROChemistry. (2021). Seyferth-Gilbert Homologation. Retrieved January 24, 2026, from [Link]

-

Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. (2019). Molecules, 24(11), 2147. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995. [Link]

-

The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. (2008). Zeitschrift für Naturforschung B, 63(10), 1154-1158. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2013). RSC Advances, 3(44), 21535-21539. [Link]

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design, 87(4), 577-584. [Link]

-

Organic Chemistry Portal. (n.d.). Desilylations. Retrieved January 24, 2026, from [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Unit 4 Pyrazole | PDF. (n.d.). Slideshare. Retrieved January 24, 2026, from [Link]

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances, 15(1), 1-20. [Link]

-

Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. (2023). SigutLabs. Retrieved January 24, 2026, from [Link]

-

Cross-Coupling of Alkynylsilanes. (n.d.). Gelest Technical Library. Retrieved January 24, 2026, from [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. (2018). Gelest, Inc. Retrieved January 24, 2026, from [Link]

-

Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]

-

Pyrazolo[4,3-e]tetrazolo[1,5-b][19][20][21]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2022). Molecules, 27(19), 6612. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies, 5(4), 324-332. [Link]

-

Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. (2019). Molecules, 24(7), 1326. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-183. [Link]

-

New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Deprotection mechanism. (2023). Reddit. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]

-

Carboxymethylpullulans Promoted Cu2O-Catalyzed Huisgen-Click Reaction. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Seyferth-Gilbert Homologation. (2019, October 17). YouTube. Retrieved from [Link]

-

Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. (2024). Journal of the American Chemical Society. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unit 4 Pyrazole | PDF [slideshare.net]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 12. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents [pubmed.ncbi.nlm.nih.gov]

- 21. Seyferth-Gilbert Homologation [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis Troubleshooting

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the synthesis of pyrazole-based scaffolds. Drawing from established literature and practical field experience, this document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you resolve common side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm getting a mixture of two pyrazole isomers. How can I control the regioselectivity?

Answer: This is the most common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (the classic Knorr synthesis). The formation of two regioisomers stems from the initial condensation step, where either of the two carbonyls can be attacked by the more nucleophilic nitrogen of the hydrazine.

Causality and Mechanism:

The reaction between a substituted hydrazine (R¹-NH-NH₂) and an unsymmetrical 1,3-dicarbonyl (R²-CO-CH₂-CO-R³) can proceed via two primary pathways. The regiochemical outcome is a kinetic competition dictated by:

-

Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

-

Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.

-

Hydrazine Nucleophilicity: In substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the terminal nitrogen (-NH₂) is generally more nucleophilic than the substituted nitrogen (-NHR¹), though this can be modulated by the electronic nature of the R¹ group.[1]

-

Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can significantly influence the reaction pathway by altering the reactivity of the starting materials.[1][2]

The diagram below illustrates the two competing mechanistic pathways leading to the formation of regioisomers.

Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.

Troubleshooting Strategies & Protocols:

Your primary levers for controlling regioselectivity are the reaction conditions. A change in solvent or catalyst can dramatically shift the isomeric ratio.

Table 1: Influence of Reaction Conditions on Regioselectivity

| Parameter | Condition | Rationale & Expected Outcome |